![molecular formula C18H18OS2 B14406787 1-[2,2-Bis(phenylsulfanyl)cyclopropyl]propan-1-one CAS No. 83300-59-8](/img/structure/B14406787.png)
1-[2,2-Bis(phenylsulfanyl)cyclopropyl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2,2-Bis(phenylsulfanyl)cyclopropyl]propan-1-one is an organic compound characterized by a cyclopropyl ring substituted with two phenylsulfanyl groups and a propanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,2-Bis(phenylsulfanyl)cyclopropyl]propan-1-one typically involves the reaction of cyclopropyl ketones with phenylsulfanyl reagents under controlled conditions. One common method includes the use of trifluoromethyl-substituted cyclopropanes, which are synthesized via the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes in the presence of an adamantylglycine-derived dirhodium complex as a catalyst .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2,2-Bis(phenylsulfanyl)cyclopropyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[2,2-Bis(phenylsulfanyl)cyclopropyl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[2,2-Bis(phenylsulfanyl)cyclopropyl]propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl groups can participate in various binding interactions, while the cyclopropyl ring provides structural rigidity. The compound may modulate specific pathways by inhibiting or activating target proteins, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
- 1-Cyclopropyl-2-(phenylsulfanyl)ethanone
- 1-(2-(Phenylsulfanyl)phenyl)ethanone
- 1-Cyclohexyl-2-methoxy-2-(phenylsulfanyl)ethanol
Comparison: 1-[2,2-Bis(phenylsulfanyl)cyclopropyl]propan-1-one is unique due to the presence of two phenylsulfanyl groups on the cyclopropyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and potential for diverse applications in research and industry .
Propriétés
Numéro CAS |
83300-59-8 |
|---|---|
Formule moléculaire |
C18H18OS2 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
1-[2,2-bis(phenylsulfanyl)cyclopropyl]propan-1-one |
InChI |
InChI=1S/C18H18OS2/c1-2-17(19)16-13-18(16,20-14-9-5-3-6-10-14)21-15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3 |
Clé InChI |
PIJSCLHNYBIVIQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1CC1(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14406707.png)
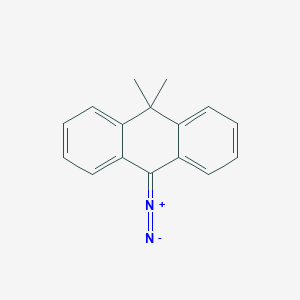

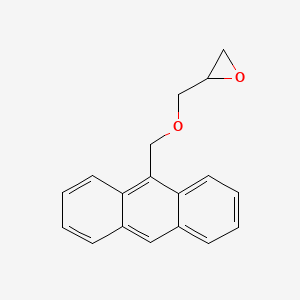
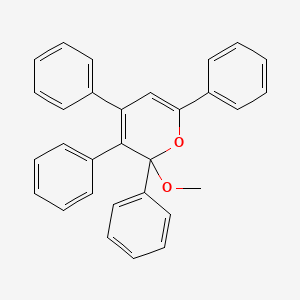
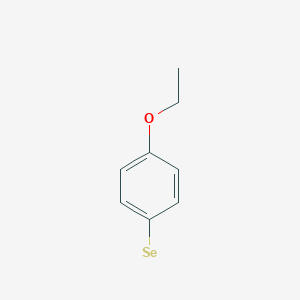

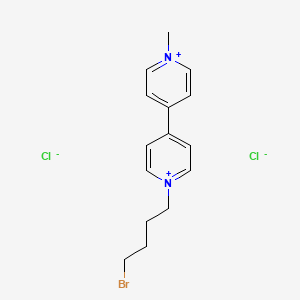
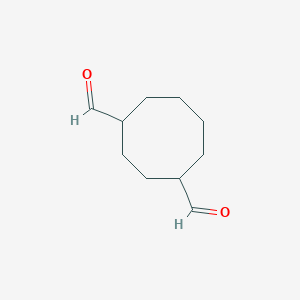
![2-Methyl-2-azabicyclo[2.2.2]octane-3-thione](/img/structure/B14406744.png)

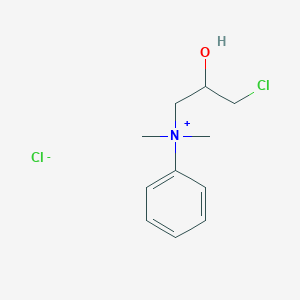
![4-[(2,4-Dichlorophenyl)methoxy]-1-ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14406776.png)

